Cas no 2172439-06-2 (6-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid)

6-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid structure
2172439-06-2 structure
商品名:6-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid
CAS番号:2172439-06-2
MF:C24H28N2O5
メガワット:424.489526748657
CID:6469439
PubChem ID:165578199

6-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid 化学的及び物理的性質

名前と識別子

    • 6-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid
    • 2172439-06-2
    • 6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid
    • EN300-1538426
    • インチ: 1S/C24H28N2O5/c27-22(25-14-7-1-2-12-23(28)29)13-15-26-24(30)31-16-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,21H,1-2,7,12-16H2,(H,25,27)(H,26,30)(H,28,29)
    • InChIKey: GUSUCQUCKXZEQQ-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCCC(NCCCCCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 424.19982200g/mol
  • どういたいしつりょう: 424.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 12
  • 複雑さ: 589
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

6-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1538426-0.05g
6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid
2172439-06-2
0.05g
$2829.0 2023-06-05
Enamine
EN300-1538426-0.1g
6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid
2172439-06-2
0.1g
$2963.0 2023-06-05
Enamine
EN300-1538426-1.0g
6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid
2172439-06-2
1g
$3368.0 2023-06-05
Enamine
EN300-1538426-2.5g
6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid
2172439-06-2
2.5g
$6602.0 2023-06-05
Enamine
EN300-1538426-5.0g
6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid
2172439-06-2
5g
$9769.0 2023-06-05
Enamine
EN300-1538426-0.5g
6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid
2172439-06-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1538426-10.0g
6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid
2172439-06-2
10g
$14487.0 2023-06-05
Enamine
EN300-1538426-0.25g
6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid
2172439-06-2
0.25g
$3099.0 2023-06-05
Enamine
EN300-1538426-500mg
6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid
2172439-06-2
500mg
$671.0 2023-09-26
Enamine
EN300-1538426-5000mg
6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid
2172439-06-2
5000mg
$2028.0 2023-09-26

6-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid 関連文献

6-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acidに関する追加情報

Introduction to 6-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic Acid (CAS No. 2172439-06-2)

6-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid, identified by its CAS number 2172439-06-2, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential applications in drug design and bioconjugation techniques. The structural features of this molecule, particularly the presence of a fluoren-9-yl moiety and an amide linkage, make it a versatile building block for synthesizing more complex bioactive molecules.

The methoxycarbonyl group in the molecule's structure is particularly noteworthy, as it serves as a protecting group for amino functions, which is a common practice in peptide synthesis and drug development. This feature allows for controlled reactions and modifications, making the compound valuable in the synthesis of peptide mimetics and other therapeutic agents. The hexanoic acid tail provides a hydrophobic anchor, enhancing the solubility and stability of the compound in various solvents, which is crucial for its application in biological assays and pharmaceutical formulations.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The unique structural attributes of 6-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid make it a promising candidate for such applications. For instance, studies have shown that fluorene-based compounds can exhibit significant biological activity due to their ability to interact with specific protein targets. The fluoren-9-yl moiety, in particular, has been found to enhance binding affinity and selectivity in several drug candidates.

Furthermore, the amide linkage in the molecule's structure is a key feature that contributes to its stability and reactivity. Amides are known for their versatility in forming hydrogen bonds, which is essential for maintaining the three-dimensional structure of proteins and peptides. This property makes 6-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid a valuable intermediate in the synthesis of peptidomimetics and other bioconjugates that mimic natural biomolecules. These peptidomimetics have shown promise in targeting specific enzymes and receptors involved in disease pathways.

The compound's potential applications extend to the field of bioimaging and diagnostics as well. Fluorescent probes based on fluorene derivatives have been widely used in fluorescence microscopy and other imaging techniques due to their excellent photophysical properties. The incorporation of the fluoren-9-yl group into 6-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid enhances its fluorescence characteristics, making it suitable for developing sensitive detection methods for various biological markers.

In clinical research, 6-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid has been explored as a potential therapeutic agent. Preclinical studies have indicated that this compound can modulate key signaling pathways involved in cancer progression. For example, it has been shown to inhibit the activity of certain kinases that are overexpressed in tumor cells. Additionally, its ability to crosslink with target proteins suggests that it could be used to develop targeted therapies that selectively inhibit disease-causing enzymes.

The synthetic utility of this compound is also worth mentioning. The presence of both an amine group protected by a methoxycarbonyl group and a carboxylic acid group allows for multiple functionalization strategies. This flexibility enables chemists to modify the molecule further to create derivatives with enhanced properties or specific biological activities. Such modifications are crucial in optimizing drug candidates for clinical use.

In conclusion, 6-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid (CAS No. 2172439-06-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it valuable for synthesizing bioactive molecules, peptidomimetics, and fluorescent probes. The compound's ability to modulate biological pathways associated with various diseases positions it as a promising candidate for future therapeutic applications. As research continues to uncover new uses for this compound, its importance in drug discovery is likely to grow even further.

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